molecular formula C12H11N5O5 B3871541 (3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid

(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid

Cat. No. B3871541
M. Wt: 305.25 g/mol
InChI Key: SYKWODWEPDRGGD-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and any notable reaction mechanisms .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Spectroscopic properties (UV-Vis, IR, NMR, MS) may also be included .

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve looking at its interactions with biological macromolecules, its effects on cellular processes, and its overall effects in organisms .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, reactivity, and environmental impact. It would also include appropriate safety precautions for handling and disposal .

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and any planned studies .

properties

IUPAC Name

2-[3-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O5/c13-11-10(16-22-17-11)12(20)15-14-5-7-2-1-3-8(4-7)21-6-9(18)19/h1-5H,6H2,(H2,13,17)(H,15,20)(H,18,19)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWODWEPDRGGD-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)O)/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 3
(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 4
(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 5
(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 6
(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid

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